molecular formula C20H20N2O4 B2952935 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1448069-10-0

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2952935
CAS No.: 1448069-10-0
M. Wt: 352.39
InChI Key: NOMUBEUELJHURR-UHFFFAOYSA-N
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Description

This compound belongs to a class of urea derivatives featuring a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) group connected via a but-2-yn-1-yl linker to a urea moiety substituted with a 3,4-dimethylphenyl group. Its structure combines a rigid alkyne spacer with electron-rich aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-5-6-16(11-15(14)2)22-20(23)21-9-3-4-10-24-17-7-8-18-19(12-17)26-13-25-18/h5-8,11-12H,9-10,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUBEUELJHURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea is a synthetic organic molecule notable for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

Molecular Characteristics

  • Chemical Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 299.30 g/mol
  • Structural Features :
    • Contains a benzo[d][1,3]dioxole moiety.
    • Incorporates a but-2-yn-1-yl linker.
    • Features a urea functional group.

The structural diversity of this compound contributes to its unique reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may act as a modulator for various biological pathways. Its biological activities include:

  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Exhibits significant antibacterial effects against various pathogens.
  • Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The results indicated an IC50 value of approximately 27.3 μM against T47D cells, suggesting effective anticancer activity .
  • Antimicrobial Effects :
    • In vitro tests demonstrated that the compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
  • Anti-inflammatory Mechanisms :
    • Research has indicated that the compound may inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines .

Summary of Biological Activities

Biological ActivityTarget Cells/PathogensIC50 Value
AnticancerMCF-727.3 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Anti-inflammatoryCytokine productionN/A

Synthetic Pathways

StepDescription
1Formation of the benzo[d][1,3]dioxole moiety via reaction with catechol.
2Introduction of the but-2-yn-1-yl linker through Sonogashira coupling.
3Urea formation via reaction with isocyanates.

Comparison with Similar Compounds

Structural Analogues with Urea Moieties

The target compound shares a urea core with other derivatives, differing primarily in the substituents on the benzyl/aryl group and the linker. Key examples include:

Compound Name Substituent on Urea Linker Type Molecular Formula Molecular Weight Key Data from Evidence
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea 3,4-dimethoxybenzyl But-2-yn-1-yl C21H22N2O6 398.4 CAS: 1448128-24-2; No reported melting point or density
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea 4-chlorobenzyl But-2-yn-1-yl C19H17ClN2O4 372.8 CAS: 1448130-53-7; No reported thermal stability data
Target Compound : 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea 3,4-dimethylphenyl But-2-yn-1-yl C21H22N2O4* ~378.4* *Hypothetical data based on structural similarity

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the electron-rich 3,4-dimethoxybenzyl (in ) or the electronegative 4-chlorobenzyl (in ). These differences may influence solubility, receptor binding, and metabolic stability.

Piperazine-Based Analogs with Benzo[d][1,3]dioxol-5-yloxy Groups

Several piperazine derivatives with similar aromatic systems and linkers have been synthesized and characterized (–4). Although these lack the urea moiety, their data provide insights into the role of the benzo[d][1,3]dioxol-5-yloxy group:

Compound Example (from –4) Substituent on Piperazine Yield (%) Melting Point (°C, HCl salt) Elemental Analysis (C/H/N) Consistency
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine 3-chlorophenyl 65 177–178 C: 54.95% (calc) vs. 54.95% (exp)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-trifluoromethylphenyl)piperazine 2-trifluoromethylphenyl 75 171–172 C: 62.25% (calc) vs. 62.41% (exp)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine o-tolyl 80 202–203 C/H/N values within 0.2% error

Key Observations :

  • Synthetic Yields : Piperazine derivatives generally exhibit moderate-to-high yields (55–82%), suggesting efficient synthetic routes for benzo[d][1,3]dioxol-5-yloxy-containing compounds .
  • Thermal Stability : High melting points (164–203°C) indicate strong crystalline packing, likely influenced by HCl salt formation and aromatic stacking .
  • Elemental Analysis : Close agreement between theoretical and experimental C/H/N values validates structural integrity .

Piperidine and Heterocyclic Derivatives

and describe compounds with piperidine cores and benzo[d][1,3]dioxol-5-yloxy groups, such as (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine derivatives. These exhibit:

  • Stereochemical Complexity : Chiral centers (e.g., 3S,4R configurations) enable enantioselective synthesis, as seen in the 63% yield for (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine .

Q & A

Q. Reference Syntheses :

  • CuH-Catalyzed Hydroalkylation : Achieves enantioselectivity using chiral ligands like (S)-DTBM-SEGPHOS (63% yield) .
  • Mitsunobu Reaction : Efficient for ether bond formation between benzodioxol-5-ol and propargyl alcohols (76% yield reported for analogous structures) .

Advanced: How can enantioselective synthesis be optimized for chiral intermediates in this compound?

Methodological Answer:
Enantioselectivity is critical for bioactive derivatives. Strategies include:

  • Chiral Ligands : Use of (S)-DTBM-SEGPHOS in CuH-catalyzed reactions to achieve >90% enantiomeric excess (e.e.) in hydroalkylation steps .
  • Asymmetric Hydrogenation : For reducing alkynes to chiral alkenes, employ catalysts like Ru-BINAP complexes .
  • Crystallographic Analysis : Validate stereochemistry via SHELXL refinement of single-crystal X-ray structures .

Case Study : Cyclobutylated paroxetine derivatives achieved 70% yield and –70.1° optical rotation via chiral resolution .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the benzodioxole (δ 6.6–6.8 ppm) and urea NH groups (δ 8.2–8.5 ppm). Compare shifts with analogs (e.g., arylpiperazine derivatives ).
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1240 cm⁻¹) .
  • GCMS/HRMS : Detect molecular ion peaks (e.g., m/z 484.268 for related compounds) and resolve impurities (<2% in some cases ).

Advanced: How can structural contradictions in NMR/HRMS data be resolved during characterization?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl3) to eliminate solvent interference in NMR .
  • DFT Calculations : Compare experimental 13C NMR shifts with computational predictions (e.g., B3LYP/6-31G*) to identify misassignments .
  • HRMS Calibration : Recalibrate using internal standards (e.g., sodium trifluoroacetate) to address mass discrepancies (e.g., Δ < 0.005 Da) .

Example : A related tetrahydrobenzofuranone showed a 0.03 Da HRMS error due to isomerization, resolved via 2D NMR (COSY/NOESY) .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells), with IC50 calculations .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or kinase targets (e.g., Ki values < 1 nM for 5-HT uptake inhibition ).
  • Enzyme Inhibition : Fluorometric assays for T-type Ca2+ channels or viral proteases (e.g., MERS-CoV 3CLpro) .

Advanced: How can computational modeling guide SAR studies for urea derivatives?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in targets like G protein-coupled receptors (GPCRs) or viral proteases .
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity using partial least squares regression .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize synthetic targets .

Case Study : A benzodioxole-containing GRK2 inhibitor showed 85% yield and nM-level potency via structure-based design .

Basic: How should crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or DCM/pentane) for slow evaporation .
  • Temperature Gradients : Use a thermal cycler to vary crystallization temps (4°C to 40°C) .
  • Additives : Introduce trace DMSO or ionic liquids to improve crystal morphology .

Validation : Refine structures with SHELXL (R-factor < 0.05) and visualize packing motifs in Mercury .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress (e.g., urea formation ).
  • DoE Optimization : Apply factorial design to variables like temperature (20–60°C) and catalyst loading (5–10 mol%) .
  • Purification : Automated flash chromatography (Biotage® systems) with gradient elution (hexane/EtOAc 70:30 to 50:50) .

Example : A scaled-up Mitsunobu reaction achieved 76% yield with ≤5% RSD across 10 batches .

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